Predicted Lipophilicity Fine-Tuning via N3-Ethyl vs. N3-Methyl Substitution
The N3-ethyl group on the triazole ring provides a calculated increase in lipophilicity (cLogP) compared to the common N3-methyl analog, a critical parameter for optimizing membrane permeability and target engagement. The target compound's predicted cLogP is estimated to be approximately 2.6, compared to ~2.2 for the analogous methyl 4-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate [1]. This difference of ~0.4 log units can significantly influence cellular permeability and oral bioavailability in advanced leads, guiding strategic procurement for SAR campaigns.
| Evidence Dimension | Predicted lipophilicity (cLogP) based on computational models. |
|---|---|
| Target Compound Data | cLogP ~2.6 (estimated) |
| Comparator Or Baseline | Methyl 4-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate (N3-methyl analog); cLogP ~2.2 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.4 |
| Conditions | Computational prediction using ALOGPS or similar algorithms for neutral species. |
Why This Matters
This lipophilicity difference aids in selecting a starting scaffold with a more favorable ADME profile, specifically for projects targeting intracellular kinases where passive membrane permeability is crucial.
- [1] Predicted data generated using ALOGPS 2.1 program, via ChemAxon and PubChem sources. View Source
